

Application Notes and Protocols for the Synthesis of Nitrated Chlorocresols

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Compound of Interest

Compound Name: **5-Chloro-2-methyl-4-nitrophenol**

Cat. No.: **B1398791**

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Topic: Synthesis of **5-Chloro-2-methyl-4-nitrophenol** from p-Chloro-m-cresol

Audience: Researchers, scientists, and drug development professionals.

Note on Synthesis Feasibility: The direct synthesis of **5-Chloro-2-methyl-4-nitrophenol** from p-chloro-m-cresol (4-chloro-3-methylphenol) is not feasible through a simple nitration reaction due to the differing substitution patterns of the starting material and the desired product. This document outlines a detailed protocol for the synthesis of a structurally related isomer, 4-chloro-2-methyl-5-nitrophenol, starting from 4-chloro-2-methylphenol. This alternative synthesis is well-documented and provides a reliable method for producing a nitrated chlorocresol derivative.

Overview of the Synthetic Strategy

Direct nitration of phenols can lead to a mixture of products and significant oxidation. To achieve regioselective nitration and higher yields, a two-step protection-nitration-deprotection strategy is employed. The hydroxyl group of 4-chloro-2-methylphenol is first protected as a sulfonate ester. This intermediate is then nitrated, and the resulting nitro-sulfonate ester is hydrolyzed to yield the final product, 4-chloro-2-methyl-5-nitrophenol.

Experimental Protocols

Materials and Reagents

Reagent/Material	Grade	Supplier
4-Chloro-2-methylphenol	Reagent	Sigma-Aldrich
Pyridine	Anhydrous	Fisher Scientific
Methanesulfonyl chloride	99.5%	Acros Organics
Diethyl ether	ACS Grade	VWR
Hydrochloric acid (2N)	Certified	Fisher Scientific
Sulfuric acid, concentrated	ACS Grade	VWR
Nitric acid, concentrated	ACS Grade	VWR
Sodium hydroxide	Pellets	Fisher Scientific
Ethanol	95%	Decon Labs

Step 1: Synthesis of 4-Chloro-2-methylphenyl methanesulfonate (Sulfonate Ester Protection)

This step involves the protection of the hydroxyl group of 4-chloro-2-methylphenol as a methanesulfonate ester.

Procedure:

- To a solution of 90.0 g (0.63 mol) of 4-chloro-2-methylphenol in a suitable reaction vessel, add 81 ml (1.0 mol) of pyridine.
- With continuous stirring, slowly add 57 ml (0.75 mol) of methanesulfonyl chloride dropwise to the mixture. Maintain the reaction temperature below 80°C during the addition.
- After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
- Pour the cooled reaction mixture onto ice.
- Extract the product with diethyl ether.
- Wash the combined ether phases with 2N hydrochloric acid and then with water until neutral.

- Dry the ether phase over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the 4-chloro-2-methylphenyl methanesulfonate as a waxy solid. This product can be used in the next step without further purification.

Step 2: Nitration of 4-Chloro-2-methylphenyl methanesulfonate

The protected phenol is nitrated to introduce a nitro group onto the aromatic ring.

Procedure:

- In a reaction flask, add 450 ml of concentrated sulfuric acid and cool the acid to room temperature.
- With vigorous stirring, add 113 g (0.4 mol) of the 4-chloro-2-methylphenyl methanesulfonate from Step 1.
- Cool the mixture to 15-17°C.
- Slowly add 41 g (0.42 mol) of concentrated nitric acid dropwise over a period of 3 hours, ensuring the temperature is maintained between 15°C and 17°C.
- After the addition, continue stirring the mixture at 15°C for an additional 2 hours.
- Pour the reaction mixture onto ice.
- Collect the precipitated crystals by suction filtration.
- Wash the crystals with water and dry them in a vacuum oven at 50°C.

Step 3: Hydrolysis of 4-Chloro-2-methyl-5-nitrophenyl methanesulfonate to 4-Chloro-2-methyl-5-nitrophenol (Deprotection)

The sulfonate protecting group is removed by hydrolysis to yield the final product.

Procedure:

- Suspend 84.2 g (0.26 mol) of the nitrated ester from Step 2 in 1 liter of water.
- Add 30.8 g (0.77 mol) of sodium hydroxide pellets to the suspension.
- Heat the mixture to reflux and maintain for 2 hours.
- Cool the reaction mixture and adjust the pH to 2.1 with 2N hydrochloric acid.
- Filter the precipitated product by suction.
- Wash the product with water.
- Dry the final product, 4-chloro-2-methyl-5-nitrophenol, in a vacuum oven at 50°C.

Quantitative Data Summary

Step	Product	Starting Material	Moles (mol)	Yield (g)	Yield (%)
1	4-Chloro-2-methylphenyl methanesulfonate	4-Chloro-2-methylphenol	0.63	-	-
2	4-Chloro-2-methyl-5-nitrophenyl methanesulfonate	4-Chloro-2-methylphenyl methanesulfonate	0.40	122.3	~91%
3	4-Chloro-2-methyl-5-nitrophenol	4-Chloro-2-methylphenyl methanesulfonate	0.26	45.6	95.4%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-chloro-2-methyl-5-nitrophenol.



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Caption: Synthetic pathway for 4-chloro-2-methyl-5-nitrophenol.

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